molecular formula C13H12INO3 B12357576 ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate

ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate

Cat. No.: B12357576
M. Wt: 357.14 g/mol
InChI Key: QCQQWKFHKVYAED-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an iodine atom at the 6th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate typically involves a multi-step process. One common method starts with the iodination of 8-methylquinoline, followed by the introduction of the ethyl ester group through esterification. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 6-chloro-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 6-fluoro-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate imparts unique chemical reactivity and biological activity compared to its halogen-substituted counterparts. This makes it a valuable compound for specific research applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C13H12INO3

Molecular Weight

357.14 g/mol

IUPAC Name

ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6,10H,3H2,1-2H3

InChI Key

QCQQWKFHKVYAED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2C)I

Origin of Product

United States

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